1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, a morpholine sulfonyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using morpholine and a sulfonylating agent such as sulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific bioactive molecule synthesized from the compound.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group, but lacking the morpholine sulfonyl group.
Morpholine-4-sulfonamide: A compound with a morpholine sulfonyl group but without the pyrrolidine ring.
Uniqueness: 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring, morpholine sulfonyl group, and carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-morpholin-4-ylsulfonylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5S/c12-9(13)8-1-2-11(7-8)17(14,15)10-3-5-16-6-4-10/h8H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCAKBAJYDMIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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